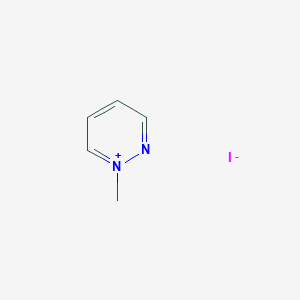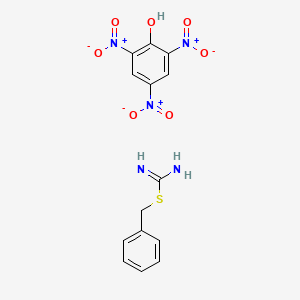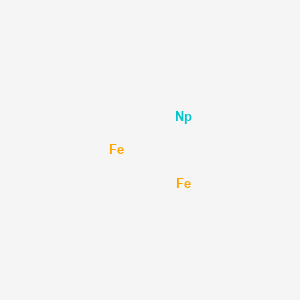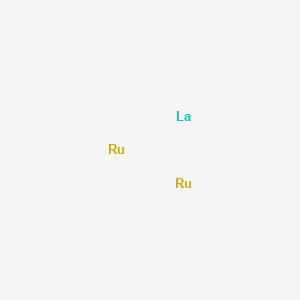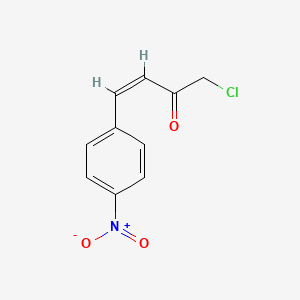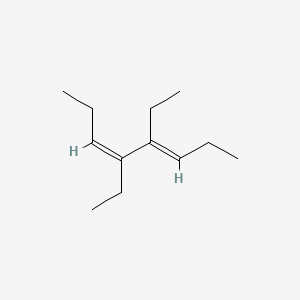
Pubchem_71355357
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “Pubchem_71355357” is known as 1,1,1-trichloro-2,2,2-trifluoroethane. It is a colorless liquid with a molecular formula of C2Cl3F3. This compound is primarily used as an intermediate in the production of various chemicals and as an inert organic solvent.
Métodos De Preparación
1,1,1-trichloro-2,2,2-trifluoroethane is synthesized using trichloroethylene as the starting material. The synthetic route involves gas-phase fluorination with hydrogen fluoride to produce 1,1,1-trifluoro-2-chloroethane. This intermediate is then subjected to photoclorination, followed by water washing, alkali washing, and drying to obtain crude 1,1,1-trichloro-2,2,2-trifluoroethane. The final product is refined to achieve a purity of 99.5% .
Análisis De Reacciones Químicas
1,1,1-trichloro-2,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1-trichloro-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent in biological experiments.
Medicine: It is used in the production of pharmaceuticals.
Industry: It is employed as an inert solvent in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-trichloro-2,2,2-trifluoroethane involves its interaction with various molecular targets and pathways. As an inert solvent, it does not participate in chemical reactions but provides a medium for reactions to occur. Its effects are primarily due to its physical properties, such as its ability to dissolve other substances.
Comparación Con Compuestos Similares
1,1,1-trichloro-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1,1-trifluoro-2-chloroethane: An intermediate in its synthesis.
1,1,1-trichloroethane: A related compound with similar properties but different applications.
1,1,1-trifluoroethane: Another related compound with different chemical properties.
The uniqueness of 1,1,1-trichloro-2,2,2-trifluoroethane lies in its specific combination of chlorine and fluorine atoms, which gives it distinct physical and chemical properties .
Propiedades
Número CAS |
12025-09-1 |
|---|---|
Fórmula molecular |
GeK |
Peso molecular |
111.73 g/mol |
Nombre IUPAC |
germanium;potassium |
InChI |
InChI=1S/Ge.K |
Clave InChI |
HLAZMVAILNXLKL-UHFFFAOYSA-N |
SMILES canónico |
[K].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


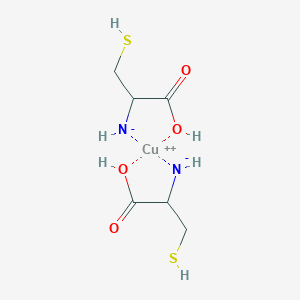
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

